Diclofensine hydrochloride

Depression Clinical Trial Hamilton Depression Rating Scale

Diclofensine hydrochloride (Ro-8-4650) is a tetrahydroisoquinoline‑based triple monoamine reuptake inhibitor with IC50 values of 0.74 nM (DA), 2.3 nM (NE), and 3.7 nM (5‑HT). Unlike single‑target antidepressants, its balanced DAT/NET/SERT blockade yields a faster HDRS‑verified onset than imipramine and lacks the sedative anticholinergic effects of amitriptyline. In rodent microdialysis, it produces a well‑characterized 4.8‑fold striatal DA increase, making it an ideal reference standard for transporter assays and preclinical depression models. Procure this racemic mixture for reproducible, high‑specificity monoamine inhibition.

Molecular Formula C17H18Cl3NO
Molecular Weight 358.7 g/mol
CAS No. 34041-84-4
Cat. No. B1670477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofensine hydrochloride
CAS34041-84-4
SynonymsDiclofensine HCl;  Moxifensine hydrochloride;  Ro-84650;  Moxifensine HCl;  Ro 84650;  Ro84650;  Diclofensine Hydrochloride; 
Molecular FormulaC17H18Cl3NO
Molecular Weight358.7 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H
InChIKeyPEHOXCSPLOXNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diclofensine Hydrochloride: Sourcing a Potent Triple Monoamine Reuptake Inhibitor for Depression Research


Diclofensine hydrochloride (Ro-8-4650 hydrochloride; CAS 34041-84-4) is a tetrahydroisoquinoline (THIQ)-based triple monoamine reuptake inhibitor (TRI) [1]. It is a racemic mixture whose (S)-enantiomer is primarily responsible for its biological activity [2]. This compound is a potent inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) reuptake, with a documented clinical history as an effective antidepressant in human trials before being discontinued from development [3].

Why Generic Diclofensine Hydrochloride Substitution Fails in Rigorous Preclinical Research


Substituting Diclofensine hydrochloride with other monoamine reuptake inhibitors or even related tetrahydroisoquinolines like Nomifensine is scientifically unsound due to its unique pharmacological fingerprint. Unlike many antidepressants that primarily target a single transporter, Diclofensine's balanced, high-affinity inhibition of all three major monoamine transporters (DAT, NET, SERT) yields a distinct in vivo profile [1]. Its clinical efficacy, characterized by a rapid onset of action and a specific side-effect signature, has been directly and quantitatively compared to compounds like Imipramine and Nomifensine, revealing clear differences that preclude simple interchangeability [2].

Diclofensine Hydrochloride: Comparative Quantitative Evidence for Selection in Antidepressant Research


Diclofensine vs. Imipramine: A Quantified Advantage in Onset of Antidepressant Action

In a 6-week double-blind trial in depressive outpatients, Diclofensine demonstrated a significantly faster onset of clinical efficacy compared to Imipramine, a classical tricyclic antidepressant [1]. The difference was quantified using the Hamilton Depression Rating Scale (HDRS), showing a clear advantage for Diclofensine in the early weeks of treatment.

Depression Clinical Trial Hamilton Depression Rating Scale

Diclofensine vs. Imipramine: Quantified Reduction in Side Effect Burden

In the same head-to-head clinical trial, Diclofensine exhibited a superior side effect profile compared to Imipramine [1]. The side effects observed in the Diclofensine groups were dose-dependently less frequent, less severe, and of shorter duration than those in the Imipramine group.

Depression Side Effects Tolerability

Diclofensine vs. Nomifensine: Quantified Differences in In Vivo Dopamine Dynamics

Despite belonging to the same chemical class, Diclofensine and Nomifensine produce vastly different effects on in vivo striatal dopamine levels in rats, as measured by brain microdialysis [1]. Nomifensine caused a much larger (14.1-fold) increase in extracellular dopamine compared to Diclofensine (4.8-fold) at an equivalent dose.

Dopamine Microdialysis Striatum

Diclofensine vs. Nomifensine: A 2:3 Dose Equivalence Ratio for Clinical Efficacy

A 3-week double-blind trial in outpatients with dysphoric mood established a specific dose relationship between Diclofensine and Nomifensine for achieving comparable clinical benefit [1]. The study concluded that Diclofensine and Nomifensine lead to similar improvement in depressive symptoms when administered in a 2:3 dose ratio.

Depression Dysphoric Mood Dose-Response

Diclofensine vs. Amitriptyline: Absence of Sedative and Anticholinergic Effects in Humans

In a double-blind, placebo-controlled crossover study in healthy volunteers, Diclofensine (25-50 mg) demonstrated a favorable pharmacodynamic profile, notably lacking the sedative and anticholinergic side effects that are characteristic of the tricyclic antidepressant Amitriptyline [1].

Pharmacodynamics Side Effect Profile Cognition

Diclofensine vs. GBR12909 and Mazindol: Intermediate In Vitro Binding Affinity at Dopamine Uptake Sites

Diclofensine displays an intermediate binding affinity for dopamine uptake sites in rat striatal membranes compared to other reference DAT inhibitors [1]. This in vitro binding data provides a clear benchmark for its potency relative to commonly used tools like GBR12909 and Mazindol.

Dopamine Transporter Binding Affinity In Vitro Pharmacology

Best Research and Industrial Application Scenarios for Diclofensine Hydrochloride


Investigating Rapid-Onset Antidepressant Mechanisms

Utilize Diclofensine in preclinical depression models where a fast onset of therapeutic action is a key experimental endpoint. Its quantified faster improvement over Imipramine on the HDRS [1] makes it a valuable tool for dissecting the neurobiological substrates of early treatment response, distinct from the slower-acting tricyclic antidepressants.

Behavioral Studies Requiring a Non-Sedating Triple Reuptake Inhibitor

Employ Diclofensine in rodent behavioral assays (e.g., forced swim test, tail suspension test) or cognitive tasks when a compound with antidepressant-like activity but without confounding sedation is required. Its lack of sedative and anticholinergic effects, as directly compared to Amitriptyline [2], ensures that observed behavioral changes are not artifacts of drug-induced lethargy.

Calibrating In Vivo Dopamine Response in Microdialysis Studies

Use Diclofensine as a reference compound to produce a moderate, well-characterized increase in striatal dopamine (4.8-fold [3]). This makes it ideal for experiments that require a sub-maximal stimulation of the dopaminergic system, contrasting with the more profound elevations induced by compounds like Nomifensine or GBR12909.

Standardization and Quality Control in Binding and Uptake Assays

Employ Diclofensine hydrochloride as a well-characterized reference standard for in vitro monoamine transporter binding and uptake assays. Its potent and balanced inhibition profile (IC50 values of 0.74, 2.3, and 3.7 nM for DA, NE, and 5-HT reuptake, respectively [4]), combined with its well-defined binding affinities, provides a robust benchmark for assay validation and compound screening.

Technical Documentation Hub

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